An In-depth Technical Guide to 3,5-Dimethylbenzoyl Chloride: Chemical Properties and Reactivity
An In-depth Technical Guide to 3,5-Dimethylbenzoyl Chloride: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethylbenzoyl chloride (CAS No. 6613-44-1) is a vital acylating agent and chemical intermediate in the synthesis of a wide array of complex organic molecules.[1][2] With the chemical formula C₉H₉ClO, this compound is a cornerstone in the production of pharmaceuticals, agrochemicals, and specialty materials.[1][2][3] Its reactivity is primarily defined by the electrophilic carbonyl carbon of the acyl chloride group, making it susceptible to nucleophilic attack. This guide provides a comprehensive overview of its chemical and physical properties, reactivity, key experimental protocols, and safety considerations to support its effective and safe use in research and development.
Chemical and Physical Properties
3,5-Dimethylbenzoyl chloride is typically a colorless to light yellow liquid with a pungent odor.[1][2] It is soluble in common organic solvents like toluene (B28343) and benzene (B151609) but decomposes in the presence of water.[1][2] The key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 6613-44-1 | [1][4] |
| Molecular Formula | C₉H₉ClO | [1][4][5] |
| Molecular Weight | 168.62 g/mol | [1][4][5][6] |
| Appearance | Clear to light yellow liquid | [1][2] |
| Boiling Point | ~127 °C at 20 mmHg | [1] |
| Density | ~1.14 g/cm³ (or g/mL) at 25 °C | [1][6][7] |
| Refractive Index | 1.5440-1.5480 | [1] |
| Solubility | Soluble in benzene and toluene; decomposes in water. | [1][2] |
| InChI Key | ZJIOBDJEKDUUCI-UHFFFAOYSA-N | [2][4][5] |
Reactivity and Reaction Mechanisms
The reactivity of 3,5-dimethylbenzoyl chloride is dominated by the acyl chloride functional group. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it a prime target for nucleophilic acyl substitution reactions.[8][9]
Nucleophilic Acyl Substitution
3,5-Dimethylbenzoyl chloride readily reacts with a variety of nucleophiles. The general mechanism is a two-step process: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond.[10]
Key reactions include:
-
Hydrolysis: Reacts with water to form 3,5-dimethylbenzoic acid and hydrochloric acid.[1][2] This is why it must be handled under anhydrous conditions.
-
Alcoholysis: Reacts with alcohols to yield esters.
-
Aminolysis: Reacts with ammonia (B1221849) and primary or secondary amines to form amides.[2]
-
Reaction with Carboxylates: Reacts with carboxylate salts to produce carboxylic anhydrides.[11]
The presence of two methyl groups at the 3 and 5 positions of the benzene ring provides steric hindrance that can influence the rate of reaction compared to unsubstituted benzoyl chloride.
Caption: General reaction pathway for 3,5-Dimethylbenzoyl chloride.
Stability and Hazardous Reactions
3,5-Dimethylbenzoyl chloride is stable under normal storage conditions, which should be cool and dry.[6] However, it is highly reactive and poses several hazards:
-
Moisture Sensitivity: Decomposes upon contact with water, liberating toxic hydrogen chloride gas.[7]
-
Corrosivity: Causes severe skin burns and eye damage.[1][2][5][6][7]
-
Incompatible Materials: It is incompatible with strong oxidizing agents, bases, alcohols, and amines.[6][7]
-
Hazardous Decomposition: When heated to decomposition, it can produce hazardous products such as carbon monoxide, carbon dioxide, and hydrogen chloride gas.[7]
Experimental Protocols
Synthesis of 3,5-Dimethylbenzoyl Chloride from 3,5-Dimethylbenzoic Acid
This protocol is a standard method for converting a carboxylic acid to its corresponding acyl chloride.[2][12]
Materials:
-
3,5-Dimethylbenzoic acid
-
Thionyl chloride (SOCl₂) (1.5 to 2.0 molar equivalents)
-
Toluene (as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Vacuum distillation apparatus
Procedure:
-
A round-bottom flask is charged with 3,5-dimethylbenzoic acid and toluene. The mixture is stirred at room temperature to create a suspension.[12]
-
Thionyl chloride is added slowly (dropwise) to the suspension at room temperature.[12]
-
After the addition is complete, the reaction mixture is heated to reflux (approximately 80°C) and maintained for 2-3 hours. The reaction progress can be monitored by observing the cessation of HCl and SO₂ gas evolution.[12]
-
Once the reaction is complete, the mixture is cooled to room temperature.[12]
-
Excess thionyl chloride and toluene are removed by distillation under reduced pressure.[12]
-
The crude product is then purified by vacuum distillation to yield pure 3,5-dimethylbenzoyl chloride as a colorless to pale yellow liquid.[12]
Caption: Experimental workflow for synthesizing 3,5-dimethylbenzoyl chloride.
Amide Formation using 3,5-Dimethylbenzoyl Chloride (Schotten-Baumann Conditions)
This protocol describes a typical application of 3,5-dimethylbenzoyl chloride in forming an amide bond with an amine.[12]
Materials:
-
3,5-Dimethylbenzoyl chloride
-
A primary or secondary amine (e.g., 2-aminoadamantane)[12]
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
A non-nucleophilic base (e.g., triethylamine (B128534) or pyridine)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
-
Separatory funnel
Procedure:
-
Dissolve the amine and a slight excess (1.1 to 1.2 molar equivalents) of the non-nucleophilic base in anhydrous DCM in a round-bottom flask.[12]
-
Cool the reaction mixture to 0°C using an ice bath.[12]
-
Dissolve 3,5-dimethylbenzoyl chloride in anhydrous DCM and add it to a dropping funnel.
-
Add the 3,5-dimethylbenzoyl chloride solution dropwise to the stirred amine solution at 0°C.[12]
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion, monitoring progress with thin-layer chromatography (TLC).
-
Quench the reaction by adding water.[12]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide product, which can be further purified by recrystallization or chromatography.
Key Applications
3,5-Dimethylbenzoyl chloride is a crucial intermediate in several industrial sectors:
-
Agrochemicals: It is a key precursor for the synthesis of highly effective insecticides, such as Methoxyfenozide and Tebufenozide.[1]
-
Pharmaceuticals: It serves as a versatile building block for synthesizing a variety of pharmaceutical compounds and active pharmaceutical ingredients (APIs).[2][3]
-
Specialty Chemicals: Its reactivity makes it valuable in the production of photosensitive materials, polymers, and other fine chemicals.[3]
Conclusion
3,5-Dimethylbenzoyl chloride is a reactive and versatile chemical intermediate with significant industrial importance. A thorough understanding of its chemical properties, reactivity profile, and handling requirements is essential for its safe and efficient use. The protocols and data presented in this guide offer a technical foundation for researchers, scientists, and drug development professionals working with this compound, enabling its effective application in the synthesis of next-generation materials and molecules.
References
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- 4. 3,5-Dimethylbenzoyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3,5-Dimethylbenzoyl Chloride | C9H9ClO | CID 81088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synquestlabs.com [synquestlabs.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. organic chemistry - The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. youtube.com [youtube.com]
- 11. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
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